8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 8th position, a ketone group at the 2nd position, and a carboxylic acid group at the 4th position of the tetrahydroquinoline ring. It has a molecular formula of C10H8FNO3 and a molecular weight of 209.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline derivatives involves heating the reactants at 80°C without solvent for 2.5 hours, with the progress monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis protocols that ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, depending on the specific reaction and conditions employed.
Scientific Research Applications
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of proline analog inhibitors, blocking both the P5C substrate pocket and the NAD(P)H binding site .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Similar in structure but with the fluorine atom at the 6th position.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Contains a chlorine atom and a cyclopropyl group, differing in substitution pattern.
Uniqueness
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 8th position and the presence of both ketone and carboxylic acid groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
8-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-3,6H,4H2,(H,12,13)(H,14,15) |
InChI Key |
BHZQGMYIFIKJRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CC=C2)F)NC1=O)C(=O)O |
Origin of Product |
United States |
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